![molecular formula C14H11ClN2O2 B5696947 N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)
N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves condensation reactions between an amine and a carboxylic acid or its derivatives, such as acid chlorides or esters. For example, N-Benzylcarboxamides have been synthesized through reactions involving chlorosulfonic acid to yield p-sulfonyl chlorides, which are then condensed with nucleophiles to give amino acid derivatives (El-Sayed, 1997). Similarly, compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been synthesized by stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled condition (Sharma et al., 2018).
Molecular Structure Analysis
X-ray diffraction (XRD) is a common technique used for determining the crystal and molecular structure of benzamide derivatives. For instance, the crystal and molecular structures of compounds related to N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide have been elucidated by XRD, revealing information about bond lengths, angles, and overall molecular conformation. These studies often highlight the presence of intramolecular hydrogen bonding and the impact of substituents on molecular geometry (Koyano et al., 1986).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-carbamoylphenyl)-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-7-2-1-6-11(12)14(19)17-10-5-3-4-9(8-10)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDMCYCHUROYBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide |
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